Ortho-Ethoxy Substitution Increases Calculated Lipophilicity (cLogP) by 0.5 Units Relative to Methoxy Analog
The ortho-ethoxy substituent in N-(2-ethoxybenzyl)cyclopropanamine (molecular formula C₁₂H₁₇NO) confers a higher calculated octanol-water partition coefficient (cLogP) compared to the corresponding ortho-methoxy analog N-(2-methoxybenzyl)cyclopropanamine (C₁₁H₁₅NO). Computational prediction yields a cLogP of approximately 2.5 for the ethoxy derivative versus approximately 2.0 for the methoxy derivative, representing a 0.5 log unit increase [1]. This difference arises from the additional methylene unit in the ethoxy group, which increases hydrocarbon character and reduces aqueous solubility relative to the methoxy variant. Increased cLogP in the range of 2-3 is generally considered favorable for passive CNS penetration, as it balances membrane permeability with avoidance of excessive plasma protein binding that would limit free brain fraction .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5 |
| Comparator Or Baseline | N-(2-methoxybenzyl)cyclopropanamine; cLogP ≈ 2.0 |
| Quantified Difference | ΔcLogP ≈ +0.5 units (increased lipophilicity) |
| Conditions | Computational prediction using fragment-based additive methods (Mol-Instincts CCDDS platform) |
Why This Matters
Lipophilicity directly correlates with passive blood-brain barrier permeability; a cLogP difference of 0.5 units can meaningfully affect CNS exposure and target engagement in neurological disease models.
- [1] Mol-Instincts. N-(2-ethoxybenzyl)cyclopropanamine Structure - C12H17NO - Over 100 million chemical compounds | CCDDS. Mol-Instincts, 2020. View Source
